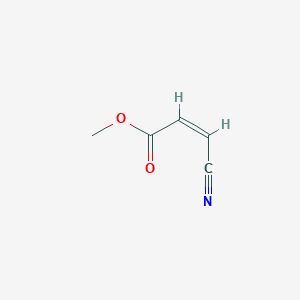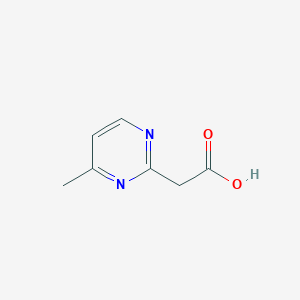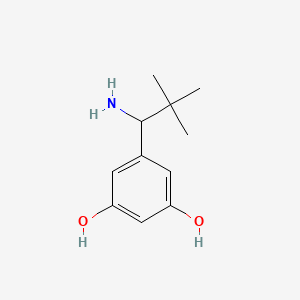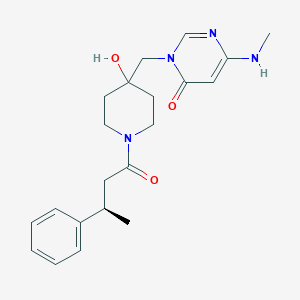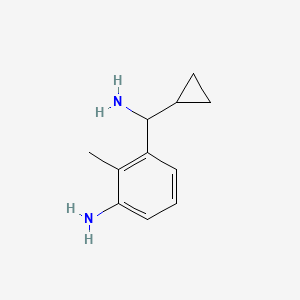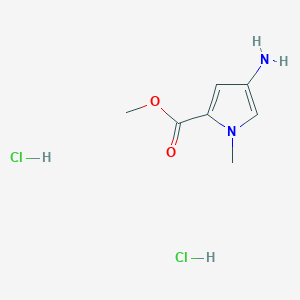![molecular formula C14H13ClSi B12974267 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole](/img/structure/B12974267.png)
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is an organic compound with the molecular formula C14H13ClSi It belongs to the class of siloles, which are silicon-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole typically involves the reaction of 2-chlorobenzyl chloride with 1,1-dimethyl-2,2-diphenylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding silanols or siloxanes.
Reduction: Formation of 5,5-dimethyl-5H-dibenzo[b,d]silole.
Substitution: Formation of various substituted siloles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole involves its interaction with specific molecular targets. The compound can interact with various enzymes and receptors, modulating their activity. The silicon atom in the compound plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, making it less reactive in substitution reactions.
3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole: Contains bromine atoms, which can undergo different types of reactions compared to chlorine.
4-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole: Contains phenyl groups, which can influence its chemical and physical properties.
Uniqueness
2-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C14H13ClSi |
|---|---|
Peso molecular |
244.79 g/mol |
Nombre IUPAC |
2-chloro-5,5-dimethylbenzo[b][1]benzosilole |
InChI |
InChI=1S/C14H13ClSi/c1-16(2)13-6-4-3-5-11(13)12-9-10(15)7-8-14(12)16/h3-9H,1-2H3 |
Clave InChI |
IKAIPGZWZUHLHC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=C(C=C(C=C2)Cl)C3=CC=CC=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


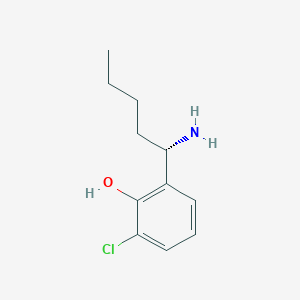
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
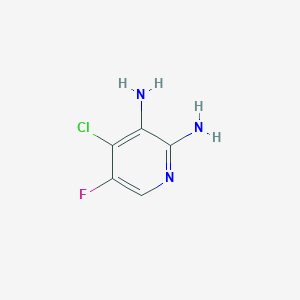
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)


![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
